molecular formula C21H18BrNO2 B4108153 N-[(2-bromophenyl)(phenyl)methyl]-4-methoxybenzamide

N-[(2-bromophenyl)(phenyl)methyl]-4-methoxybenzamide

Cat. No. B4108153
M. Wt: 396.3 g/mol
InChI Key: ZXDFFTADEQLXGK-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)(phenyl)methyl]-4-methoxybenzamide, commonly known as BMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMB is a member of the benzamide family of compounds that are known to exhibit a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of BMB is not fully understood, but it is believed to act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a key role in regulating gene expression, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BMB has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-tumor activity, BMB has been shown to exhibit anti-inflammatory, anti-oxidant, and anti-angiogenic properties. BMB has also been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and butyrylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMB is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. BMB is also relatively easy to synthesize, which makes it readily accessible for laboratory experiments. However, one of the limitations of BMB is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of BMB. One area of research is the development of new cancer therapies based on BMB. Researchers are also exploring the potential use of BMB in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are investigating the use of BMB in combination with other drugs to enhance its therapeutic effects. Finally, researchers are exploring new synthesis methods for BMB to improve its solubility and bioavailability.
Conclusion:
In conclusion, BMB is a promising compound that exhibits potent anti-tumor activity and a wide range of biochemical and physiological effects. While there are limitations to its use, the potential therapeutic applications of BMB make it an important area of research for the development of new cancer therapies and the treatment of other diseases. Future research will continue to explore the potential of BMB and its applications in the field of medicine.

Scientific Research Applications

BMB has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that BMB exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. BMB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

N-[(2-bromophenyl)-phenylmethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO2/c1-25-17-13-11-16(12-14-17)21(24)23-20(15-7-3-2-4-8-15)18-9-5-6-10-19(18)22/h2-14,20H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDFFTADEQLXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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